molecular formula C17H19N5O2 B2822529 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide CAS No. 921910-82-9

N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide

Cat. No.: B2822529
CAS No.: 921910-82-9
M. Wt: 325.372
InChI Key: ZREXCDHYYUFXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide” is a compound that falls under the category of pyrazolo[3,4-d]pyrimidine derivatives . These compounds are known for their various pharmacological activities .


Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves the reaction of 1,3-diphenyl-1H-pyrazol-5(4H)-one with some electrophilic and nucleophilic reagents .


Molecular Structure Analysis

The molecular structure of these compounds is confirmed by elemental analyses and spectral data .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include reactions with electrophilic and nucleophilic reagents .

Scientific Research Applications

Anticancer Activity

Pyrazolopyrimidine derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds exhibit significant cytotoxicity against various cancer cell lines, including HCT-116 and MCF-7, due to their ability to inhibit certain cellular processes crucial for cancer cell survival. The structure-activity relationship studies indicate that specific substitutions on the pyrazolopyrimidine core can enhance anticancer activity, suggesting these derivatives as promising leads for cancer therapy development (Rahmouni et al., 2016).

Anti-inflammatory and COX-2 Inhibition

Research on pyrazolo[3,4-d]pyrimidine derivatives has also highlighted their potential as COX-2 selective inhibitors, offering a promising approach for anti-inflammatory therapy. These compounds have shown superior inhibitory profiles against COX-2 enzyme compared to standard drugs, such as NS398 and indomethacin. Molecular modeling studies have provided insights into the interaction mechanisms of these derivatives with the COX-2 enzyme, reinforcing their potential as effective anti-inflammatory agents (Raffa et al., 2009).

Antiviral Activity

Novel benzamide-based 5-aminopyrazoles and their fused heterocycles have shown significant antiviral activities against influenza A virus (subtype H5N1), commonly known as bird flu. These compounds achieved viral reduction in a considerable range, indicating their potential as antiviral agents, particularly against strains that pose a high risk to public health (Hebishy et al., 2020).

Antimicrobial Activity

The synthesis of new pyrazolo[3,4-d]pyrimidine and pyrazole derivatives has been explored for their antimicrobial potential. Some of these compounds have shown promising activity against resistant bacterial strains, such as multi-drug-resistant Klebsiella pneumoniae and Escherichia coli, offering a new avenue for developing antimicrobial drugs that can overcome resistance issues. This research underlines the importance of structural modifications to enhance biological activity and specificity (Sheikhi-Mohammareh et al., 2020).

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned, pyrazolo[3,4-d]pyrimidine derivatives have been found to exhibit significant inhibitory activity, as indicated by their IC50 values .

Properties

IUPAC Name

N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O2/c1-2-15(23)18-8-9-22-16-14(10-20-22)17(24)21(12-19-16)11-13-6-4-3-5-7-13/h3-7,10,12H,2,8-9,11H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREXCDHYYUFXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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